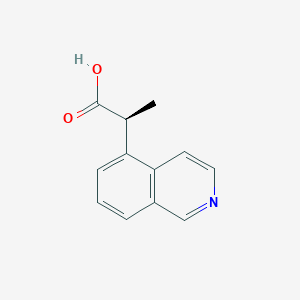

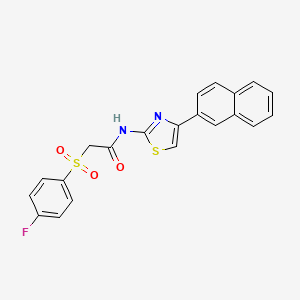

![molecular formula C20H18N6O5 B2944072 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide CAS No. 922089-03-0](/img/structure/B2944072.png)

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H18N6O5 and its molecular weight is 422.401. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The compound has been synthesized using various techniques. For instance, the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation with formamide has been employed in synthesizing related pyrazolo[3,4-d]pyrimidines (Ochi & Miyasaka, 1983). Similarly, other methods involve hydrolysis, reaction with acetic anhydride, and coupling with aromatic aldehydes for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones (Abdellatif et al., 2014).

Characterization and Structural Studies : X-ray crystallography and spectroscopy techniques like FT-IR, UV-visible, proton NMR, and mass spectroscopy have been used to characterize similar pyrazole derivatives. These methods help in understanding the structural and electronic properties of such compounds (Titi et al., 2020).

Biological Evaluation

Anticancer Activity : Compounds with structures related to N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide have been evaluated for their anticancer activities. For instance, certain pyrazolo[3,4-d]pyrimidin-4-ones have shown antitumor activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014), and others have been tested for cytotoxicity against different human cancer cell lines (Hassan et al., 2015).

Anti-inflammatory and Antinociceptive Activities : Some studies have explored the anti-inflammatory and antinociceptive activities of similar compounds, indicating their potential in the development of new therapeutic agents (Bassyouni et al., 2012).

Antimicrobial Activity : Research has also been conducted on the antimicrobial properties of related pyrazolo[3,4-d]pyrimidines, demonstrating their effectiveness against various bacterial and fungal strains (Abunada et al., 2008).

Miscellaneous Applications

Solid-Phase Synthesis : A novel solid-phase synthetic method has been developed for a library of compounds based on the biologically active pyrazolo[3,4-d]pyrimidine scaffold, indicating the potential for high-throughput synthesis and screening of related compounds (Heo & Jeon, 2017).

Radiochemical Studies : 19F-NMR spectroscopy has been used in drug discovery programs to study the metabolic fate and excretion of compounds with pyrazolo[3,4-d]pyrimidine structures, which is crucial for understanding their pharmacokinetic properties (Monteagudo et al., 2007).

Mechanism of Action

Target of Action

It’s suggested that the compound has promising neuroprotective and anti-inflammatory properties . Therefore, it’s plausible that the compound targets proteins or enzymes involved in neuroprotection and inflammation.

Mode of Action

The compound’s mode of action involves interaction with its targets leading to inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may act by modulating the activity of these molecules, thereby exerting its neuroprotective and anti-inflammatory effects.

Biochemical Pathways

The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may exert its effects by modulating these biochemical pathways.

Result of Action

The compound exhibits significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the production of NO and TNF-α in LPS-stimulated human microglia cells and decreases the expression of BIP and cleaved caspase-3 in human neuronal cells . These results suggest that the compound may have potential therapeutic applications in neurodegenerative diseases.

properties

IUPAC Name |

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O5/c1-13-2-4-14(5-3-13)11-24-12-22-18-15(20(24)28)10-23-25(18)9-8-21-19(27)16-6-7-17(31-16)26(29)30/h2-7,10,12H,8-9,11H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRXFJFOSUUEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2943990.png)

![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)

![N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide](/img/structure/B2944001.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2944005.png)

![6-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2944007.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944012.png)